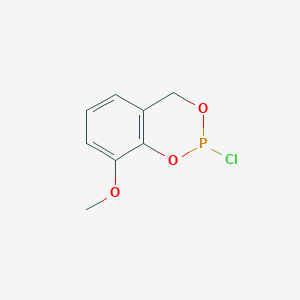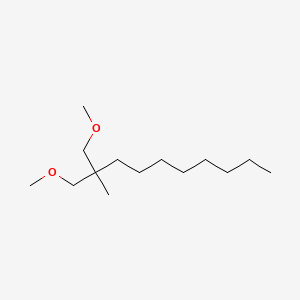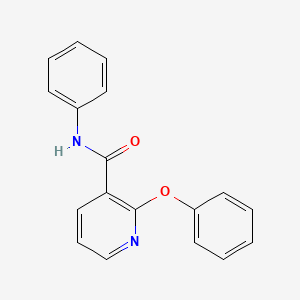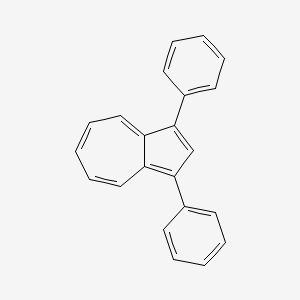![molecular formula C24H20Cl2O6 B15165716 Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] hexanedioate CAS No. 620927-09-5](/img/structure/B15165716.png)
Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] hexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] hexanedioate is a chemical compound with the molecular formula C24H20Cl2O6 It is known for its unique structure, which includes two phenyl rings substituted with 3-chloro-3-oxoprop-1-en-1-yl groups, connected by a hexanedioate linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] hexanedioate typically involves the reaction of 4-(3-chloro-3-oxoprop-1-en-1-yl)phenol with hexanedioyl dichloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] hexanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.
Substitution: The chloro groups in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water for hydroxyl substitution, ammonia in ethanol for amino substitution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] hexanedioate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] hexanedioate involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to the desired biological or chemical effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] butanedioate: Similar structure but with a shorter linker.
Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] octanedioate: Similar structure but with a longer linker.
Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] malonate: Similar structure but with a different central moiety.
Uniqueness
Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] hexanedioate is unique due to its specific linker length and the presence of chloro and oxo groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
620927-09-5 |
|---|---|
Formule moléculaire |
C24H20Cl2O6 |
Poids moléculaire |
475.3 g/mol |
Nom IUPAC |
bis[4-(3-chloro-3-oxoprop-1-enyl)phenyl] hexanedioate |
InChI |
InChI=1S/C24H20Cl2O6/c25-21(27)15-9-17-5-11-19(12-6-17)31-23(29)3-1-2-4-24(30)32-20-13-7-18(8-14-20)10-16-22(26)28/h5-16H,1-4H2 |
Clé InChI |
ZWPIQBZAPIEMFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)Cl)OC(=O)CCCCC(=O)OC2=CC=C(C=C2)C=CC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Nitrophenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B15165637.png)
![2-Pyridinamine, 3-[(2,5-difluorophenyl)methoxy]-](/img/structure/B15165661.png)

![3-(piperidin-1-ylmethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B15165675.png)


![N,N'-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide](/img/structure/B15165699.png)

![(E,E)-N,N'-[Anthracene-9,10-diyldi(4,1-phenylene)]bis(1-phenylmethanimine)](/img/structure/B15165708.png)

![9-(4-Methylpent-3-en-1-yl)spiro[5.5]undec-8-en-1-ol](/img/structure/B15165727.png)
![4-Penten-2-ol, 3-[(2-methoxyethoxy)methoxy]-, (2S,3S)-](/img/structure/B15165735.png)
![2-[2-(4-fluorophenyl)-8-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B15165738.png)
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4-methyl-thiazol-2-YL)-](/img/structure/B15165741.png)
